6-Chloro-5-cyclopentylpyrimidin-4-amine
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Overview
Description
6-Chloro-5-cyclopentylpyrimidin-4-amine is an organic compound with the molecular formula C9H12ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyclopentylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentylamine and 2,4-dichloropyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like ethyl acetate at room temperature.
Intermediate Formation: The intermediate 5-chloro-2-cyclopentylpyrimidin-4-amine is formed.
Final Product: The intermediate undergoes further chlorination to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-cyclopentylpyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate.
Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various amine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Chloro-5-cyclopentylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other proliferative diseases.
Biological Studies: The compound is used in studies related to cell signaling and molecular biology.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyclopentylpyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and signaling pathways.
Pathways Involved: It affects pathways such as the cyclin-dependent kinase (CDK) pathway, which is crucial for cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-5-cyclopentylpyrimidin-4-amine: Similar but with different substitution patterns.
6-Chloro-N-cyclopropylpyrimidin-4-amine: Similar but with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
6-Chloro-5-cyclopentylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role as an intermediate in pharmaceutical synthesis highlight its importance in medicinal chemistry .
Properties
Molecular Formula |
C9H12ClN3 |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
6-chloro-5-cyclopentylpyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3/c10-8-7(6-3-1-2-4-6)9(11)13-5-12-8/h5-6H,1-4H2,(H2,11,12,13) |
InChI Key |
LGAGXMXGIGECLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(N=CN=C2Cl)N |
Origin of Product |
United States |
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